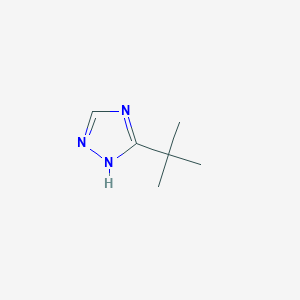

3-Tert-butyl-1H-1,2,4-triazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQVUMMFRMUJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577885 | |

| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96440-78-7 | |

| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Tert Butyl 1h 1,2,4 Triazole and Its Derivatives

General Synthetic Routes to the 1,2,4-Triazole (B32235) Core

A variety of synthetic methods have been developed to construct the 1,2,4-triazole heterocyclic system. These can be broadly categorized into cycloaddition reactions, multicomponent strategies, and oxidative cyclizations, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity.

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and direct method for forming the five-membered 1,2,4-triazole ring. These reactions typically involve the combination of a three-atom component with a two-atom component.

A common strategy involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with a nitrile source. mdpi.com For instance, the synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved through the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN). This method demonstrates excellent regioselectivity and tolerance for various functional groups. mdpi.com The reaction proceeds under mild conditions and is scalable, highlighting its synthetic utility. mdpi.com

Another approach utilizes the reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts in a three-component [3+2] annulation process. organic-chemistry.orgisres.org This copper-enabled reaction provides access to a wide range of 1-aryl-5-cyano-1,2,4-triazoles. isres.org The versatility of this method allows for gram-scale synthesis and subsequent chemical modifications. isres.org Photochemical methods have also been developed, where photoexcitation of azodicarboxylates leads to a triplet species that reacts with diazoalkanes to form an azomethine ylide, which then undergoes a dipolar cycloaddition with nitriles to yield the 1,2,4-triazole ring. rsc.org

| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Product Type |

| Nitrile Imine + Nitrile | Hydrazonoyl chloride, CF₃CN | Base (e.g., Et₃N) | 5-Trifluoromethyl-1,2,4-triazoles mdpi.com |

| Three-Component Annulation | 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Copper-enabled | 1-Aryl-5-cyano-1,2,4-triazoles organic-chemistry.orgisres.org |

| Photochemical Cycloaddition | Azodicarboxylates, Diazoalkanes, Nitriles | Photochemical irradiation | Substituted 1,2,4-triazoles rsc.org |

| Mechanochemical Cycloaddition | Azinium-N-imines, Nitriles | Copper acetate (B1210297), solvent-free grinding | 1,2,4-Triazolo[1,5-a]pyridines researchgate.net |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity.

One such strategy enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines in a single reactor. acs.orgorganic-chemistry.org This transition-metal-free process involves the formation of an imidate intermediate, which then condenses and undergoes cyclization. organic-chemistry.org The use of acid catalysts can enhance the reaction conversion. organic-chemistry.org Another MCR involves the electrochemical reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate with alcohols, which act as both solvent and reactant, to produce 1,5-disubstituted and 1-aryl-1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

A versatile, base-promoted, three-component reaction has been reported for linking 1,3-diones and 1,2,4-triazoles through a benzyl (B1604629) bridge, using 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones as starting materials. rsc.org Furthermore, a one-pot process for synthesizing highly diverse 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, showcasing high regioselectivity. organic-chemistry.org

| Multicomponent Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

| Direct Aryl Triazole Synthesis | Anilines/Aminopyridines | Orthoesters | Tosylamidoxime | Transition-metal-free, high regioselectivity acs.orgorganic-chemistry.org |

| Electrochemical Synthesis | Aryl hydrazines | Paraformaldehyde | NH₄OAc / Alcohols | Avoids strong oxidants and metal catalysts organic-chemistry.org |

| Base-Promoted Hybrid Synthesis | 1,3-Diones | trans-β-Nitrostyrenes | Aldehyde hydrazones | Metal-free, mild conditions rsc.org |

| One-Pot Trisubstituted Triazoles | Carboxylic acids | Primary amidines | Monosubstituted hydrazines | High regioselectivity, broad scope organic-chemistry.org |

| Phosphoric Acid-Mediated | Polyfunctionalized triazoles | DMF–DMA | Acetophenone / Nitriles | High-yielding, one-pot synthesis thieme-connect.com |

Oxidative cyclization represents a common and effective pathway to the 1,2,4-triazole core, often involving the formation of N-C and N-N bonds in a tandem or cascade sequence. These reactions frequently employ transition-metal catalysts and an oxidant.

A prominent method involves a copper-catalyzed reaction between amidines and nitriles using molecular oxygen (from air) as the sole oxidant, producing water as the only byproduct. organic-chemistry.orgacs.org This approach is environmentally friendly and tolerates a wide range of functional groups, allowing for the facile generation of diverse 1,2,4-triazoles. acs.org Variations of this copper-catalyzed system have been developed using different copper sources (e.g., CuBr, CuCl₂) and bases (e.g., Cs₂CO₃, K₃PO₄) to optimize yields for specific substrates. organic-chemistry.orgfrontiersin.org Heterogeneous catalysts, such as a copper(I) complex supported on MCM-41, have also been successfully used, offering the advantage of catalyst recyclability. organic-chemistry.org

Metal-free oxidative cyclizations have also been reported. For example, iodine can be used as a catalyst to synthesize 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org In another approach, N-Chlorosuccinimide (NCS) has been used as an efficient oxidative cyclizing agent for 2-pyridylhydrazones, providing access to organic-chemistry.orgfrontiersin.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines under very mild conditions (0 °C in DMF), which is advantageous for substrates sensitive to high temperatures or strong oxidants. mdpi.com

| Oxidative Cyclization Method | Reactants | Catalyst/Oxidant | Key Features |

| Copper-Catalyzed N-N/N-C Coupling | Amidines, Nitriles | Cu(I) or Cu(II) / O₂ (Air) | Environmentally friendly, water is the only byproduct organic-chemistry.orgacs.org |

| Heterogeneous Copper Catalysis | Nitriles, 2-Aminopyridines/Amidines | Phen-MCM-41-CuBr / O₂ (Air) | Recyclable catalyst, high yields organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Aldehydes, Aminoguanidine (B1677879) | CAN / PEG | CAN acts as both oxidant and Lewis acid frontiersin.org |

| Iodine-Mediated Cascade | Hydrazones, Aliphatic amines | Iodine | Metal-free, C-H functionalization organic-chemistry.org |

| NCS-Mediated Cyclization | 2-Pyridylhydrazones | N-Chlorosuccinimide (NCS) | Very mild conditions, high yields for sensitive substrates mdpi.com |

Directed Synthesis of 3-Tert-butyl-1H-1,2,4-Triazole Analogues

While general methods provide access to the core triazole structure, specific strategies are required to introduce the 3-tert-butyl substituent. This can be achieved either by functionalizing a pre-formed triazole ring or by using a tert-butyl-containing precursor in a ring-forming reaction.

The direct alkylation of an azole ring with a tert-butyl group can be challenging, but specific conditions have been developed. For instance, the reaction of 4-nitro-1,2,3-triazole with tert-butanol (B103910) in concentrated sulfuric acid leads to the regioselective formation of 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. wiley.com This acid-catalyzed method demonstrates that under strongly acidic conditions, alkylation can be highly selective. wiley.com In contrast, performing the tert-butylation with only a catalytic amount of acid in a non-polar solvent like benzene (B151609) results in a mixture of N1 and N2 isomers, with the N2 product predominating. wiley.com This highlights the critical role of the reaction medium's acidity in directing regioselectivity. wiley.com

The alkylation of the unsubstituted 1,2,4-triazole ring typically yields a mixture of N1 and N4 substituted isomers. researchgate.net The ratio of these isomers can be influenced by the choice of base, solvent, and alkylating agent. For example, alkylation of 1,2,4-triazole with various alkyl halides has been shown to give predominantly the N1-alkylated product. researchgate.netnih.gov While direct C-alkylation is less common, a tert-butyl group can be incorporated by starting with a precursor that already contains the moiety, such as tert-butyl carbazate (B1233558), to synthesize triazole-thiones. orientjchem.org

Ring transformation is a valuable synthetic tool for converting one heterocyclic system into another. The synthesis of 1,2,4-triazoles from 1,3,4-oxadiazoles is a well-established example of this strategy. This transformation is particularly useful for preparing 4-amino-1,2,4-triazoles.

A key reaction involves the treatment of a 2-substituted-1,3,4-oxadiazole with hydrazine (B178648). For example, 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione can be converted into 4-amino-5-tert-butoxy-3H-1,2,4-triazole-3-thione by reacting it with hydrazine hydrate (B1144303). orientjchem.org This process involves a nucleophilic attack by the hydrazine on the oxadiazole ring, leading to ring opening, followed by an intramolecular cyclization and dehydration to form the more stable 1,2,4-triazole ring. This methodology provides a direct route to 3-substituted-4-amino-1,2,4-triazoles. The resulting amino group can be further modified or removed if desired.

In some cases, a planned synthesis of a 1,3,4-oxadiazole (B1194373) can be diverted to produce a 1,2,4-triazole. This has been observed when using heteroaromatic hydrazines as acceptors in Umpolung Amide Synthesis, where a key tetrahedral intermediate is diverted toward the formation of a fused 1,2,4-triazole product instead of the expected oxadiazole. nih.gov

Targeted Preparation of 3-Amino-1,2,4-Triazole Derivatives Incorporating Tert-butyl Groups

The synthesis of 3-amino-1,2,4-triazoles bearing a tert-butyl group is a significant area of research. A general and green method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis. mdpi.com For the synthesis of 3-amino-5-tert-butyl-1,2,4-triazole, the reaction is conducted using pivalic acid and aminoguanidine hydrochloride. mdpi.com This process can be optimized using controlled microwave synthesis conditions, which is particularly suitable for volatile starting materials. mdpi.com

One notable approach is a solvent-free, microwave-assisted reaction that provides the target compound in good yield. For instance, 3-Amino-5-tert-butyl-1,2,4-triazole has been prepared with a 72% yield. mdpi.com This method highlights the efficiency and environmental benefits of modern synthetic techniques. mdpi.com The reaction conditions for a series of 5-substituted 3-amino-1,2,4-triazoles, including the tert-butyl derivative, have been optimized to enhance yield and reduce reaction times. mdpi.com

| Starting Materials | Conditions | Product | Yield |

|---|---|---|---|

| Aminoguanidine bicarbonate, Pivalic acid, HCl | Microwave irradiation, 180 °C, 3 h, Solvent-free | 3-Amino-5-tert-butyl-1,2,4-triazole | 72% |

Construction of Fused Heterocyclic Systems Containing 3-Tert-butyl-1,2,4-Triazole Motifs (e.g., pyrazolo[5,1-c]Current time information in Bangalore, IN.rsc.orgsciforum.nettriazin-4(1H)-ones)

The 3-tert-butyl-1,2,4-triazole scaffold serves as a crucial building block for constructing more complex, fused heterocyclic systems. An important example is the synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgsciforum.nettriazin-4(1H)-ones. researchgate.net These structures are of interest for their potential applications in materials science and medicinal chemistry. The synthesis can involve the reaction of 3-amino-5-tert-butylpyrazole (B1268078) with various electrophiles to yield fused systems like pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines. rsc.org

For example, reactions of 3-tert-butyl-8-methylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgsciforum.nettriazine with organometallic reagents like lithium phenyldimethylsilanide have been shown to produce C(4)-addition products in high yields. researchgate.net Subsequent oxidation can lead to the formation of aromatic pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgsciforum.nettriazine derivatives. researchgate.net Another strategy involves the reaction of 3-amino-1,2,4-triazoles with dicarbonyl compounds to form fused bicyclic triazoles. tandfonline.com These reactions demonstrate the versatility of the triazole ring in creating diverse and complex molecular architectures. researchgate.nettandfonline.com

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through two complementary, microwave-assisted pathways. rsc.orgsunway.edu.my Both methods utilize the same set of starting materials: succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.orgsunway.edu.my The choice of the synthetic route is dictated by the nucleophilicity of the amine. rsc.org

Pathway A is effective for aliphatic (primary and secondary) amines. It begins with the preparation of N-guanidinosuccinimide, which subsequently reacts with the amine under microwave irradiation. sciforum.netnih.gov This one-pot process involves a nucleophilic opening of the succinimide (B58015) ring, followed by cyclocondensation and closure of the 1,2,4-triazole ring. nih.gov

Pathway B is employed for less nucleophilic aromatic amines, for which Pathway A is ineffective. sciforum.net This alternative approach involves the initial synthesis of N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation to yield the final N-arylpropanamide derivatives. rsc.orgsunway.edu.my The products are often isolated in high purity through simple filtration. sunway.edu.my

| Amine | Pathway | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine (B109124) | A | Acetonitrile (B52724) | 170 | 25 | 80 |

| Aniline | B | Ethanol (B145695) | 170-180 | 50 + 15 | 85 |

| 4-Fluoroaniline | B | Ethanol | 170-180 | 50 + 15 | 82 |

| Benzylamine | A | Acetonitrile | 170 | 25 | 75 |

Formation of 5-Tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole and Related Ligands

The compound 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole (bmptzH) is a notable bidentate chelating ligand used in coordination chemistry. researchgate.netisres.org Its synthesis allows for the formation of stable and emissive metal complexes, particularly with copper(I). researchgate.net The bmptzH ligand coordinates to the metal center through a nitrogen atom from the pyridyl ring and the N4 atom of the triazole ring, forming a distorted tetrahedral geometry in its complexes. researchgate.net

The formation of the mononuclear homoleptic complex Cu(bmptzH)₂ is achieved by reacting the pre-synthesized bmptzH ligand with a suitable copper(I) precursor, such as Cu(CH₃CN)₄. researchgate.netisres.org The presence of the methyl group at the ortho-position of the pyridyl ring and the tert-butyl group on the triazole ring contributes to the high stability and favorable luminescence properties of the resulting complex. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and cleaner reactions. nih.gov This technique has been successfully applied to the synthesis of various compounds discussed herein.

For the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave heating facilitates a one-pot reaction that combines ring-opening and cyclization steps, significantly streamlining the process. sciforum.netnih.gov Reactions that would take several hours conventionally can be completed in minutes. rsc.orgsunway.edu.my For example, the reaction of N-guanidinosuccinimide with morpholine in acetonitrile at 170°C under microwave irradiation yields the desired product in just 25 minutes. nih.gov Similarly, the synthesis of 3-amino-5-tert-butyl-1,2,4-triazole from aminoguanidine and pivalic acid is efficiently conducted using microwave heating at 180°C for 3 hours. mdpi.com The use of sealed reaction vials under controlled microwave conditions also allows for the safe use of volatile reagents. mdpi.com

Catalyst-Free or Metal-Free Synthetic Approaches

The development of catalyst-free and metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of toxic and expensive catalysts. Several approaches for the synthesis of 1,2,4-triazole derivatives align with this principle.

A notable catalyst-free method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the reaction of hydrazides with urea (B33335) in a deep eutectic solvent like choline (B1196258) chloride/urea. researchgate.net This solvent system is biodegradable, non-toxic, and acts as a catalyst, promoting Pellizzari-type reactions in an environmentally friendly manner. researchgate.net Another strategy involves the use of tert-butyl nitrite (B80452) (TBN) as a mild oxidant and nitrogen source for the synthesis of triazoles and their N-oxides, avoiding the need for metal catalysts. nih.govrsc.orgresearchgate.net Furthermore, some syntheses of fused triazole systems, such as the formation of 6-acylpyrrolo[1,2-a] Current time information in Bangalore, IN.rsc.orgsciforum.nettriazolo[3,4-c]pyrazines, can be achieved through catalyst-free sequential reactions where the rings are formed consecutively under thermal conditions. bohrium.com These methods represent a significant advancement towards more sustainable chemical manufacturing. researchgate.netrsc.org

Development of Sustainable Reaction Conditions

The development of sustainable reaction conditions for the synthesis of this compound and its derivatives is a focal point of contemporary chemical research, aligning with the principles of green chemistry to minimize environmental impact. researchgate.netnih.gov These strategies emphasize the use of environmentally benign solvents, reduction of hazardous reagents, and the implementation of energy-efficient methodologies. researchgate.netnih.gov Key advancements include the use of aqueous media, microwave-assisted synthesis, and the application of recyclable catalysts.

Recent studies have demonstrated the viability of water as a green solvent for the synthesis of 1,2,4-triazole derivatives, offering a safe and eco-friendly alternative to conventional organic solvents. consensus.appresearchgate.net For instance, an eco-friendly method for synthesizing 1,2,4-triazole-Schiff base derivatives has been developed in an aqueous medium. researchgate.net Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved in water using a zinc-based heterogeneous catalyst, highlighting a sustainable, copper-free protocol. rsc.org

Microwave-assisted synthesis has emerged as a significant green technique, drastically reducing reaction times and improving energy efficiency compared to conventional heating methods. nih.gov This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, offering high yields in minimal reaction times. nih.govnih.gov For example, the condensation of t-butyl-1-cyanopiperazine carboxylate and 2-fluorobenzohydrazide (B1295203) in DMF at 120°C under microwave irradiation produced the corresponding 3,5-disubstituted-1,2,4-triazole-based piperazine (B1678402) with a yield greater than 99% without the need for a base. nih.gov

The use of recyclable catalysts is another cornerstone of sustainable synthesis. doi.org Supported copper nanoparticles on hydrotalcite have been utilized for the synthesis of 1,4-disubstituted-1,2,3-triazoles in the green solvent ethylene (B1197577) glycol. doi.org This catalyst was found to be recyclable for up to five runs without a significant loss in product yield. doi.org Furthermore, a novel Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed, which is stable and can be reused multiple times, facilitating the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98%. consensus.app

Researchers have also explored catalyst-free and metal-free reaction conditions to further enhance the sustainability of triazole synthesis. isres.orgrsc.org A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles utilizes iodine-mediated oxidative cyclization, with DMF serving as the carbon source. isres.org Another simple, metal-free method has been developed for the synthesis of novel 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite as a NO source in environmentally friendly solvents like ethanol and water. rsc.org

The following table summarizes various sustainable methods for the synthesis of triazole derivatives, highlighting the reaction conditions and outcomes.

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| Aldehydes, 4-chloro-2-nitro aniline, hydrazinecarbothioamide | Lemon juice | - | - | Triazole derivatives | - | researchgate.net |

| t-butyl-1-cyanopiperazine carboxylate, 2-fluorobenzohydrazide | None | DMF | Microwave, 120°C | 3,5-disubstituted-1,2,4-triazole-based piperazine | >99% | nih.gov |

| Phenylhydrazine hydrochloride, 3-aminocrotononitrile | tert-butyl nitrite | Ethanol, Water | 50°C | 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide | - | rsc.org |

| Organic halides, terminal acetylenes, sodium azide | CuI, diethylamine | Glycerol | Room Temperature | 1,4-disubstituted 1,2,3-triazoles | Good to Excellent | consensus.app |

| Alkyl halides, sodium azide, terminal alkyne | Monophosphine Cu(I) complex | - | Ultrasonic irradiation | 1,4-disubstituted 1,2,3-triazoles | up to 93% | acs.org |

| Azides, terminal alkynes | ZnO nanoparticles | Water | - | 1,4-disubstituted 1,2,3-triazoles | Excellent | rsc.org |

| Trifluoroacetimidohydrazides, carbon disulfide | - | - | 70°C | Triazole-5(4H)-thione scaffolds | Excellent | researchgate.net |

These advancements underscore a significant shift towards more environmentally responsible chemical manufacturing processes for this important class of heterocyclic compounds.

Reaction Mechanisms and Chemical Reactivity of 3 Tert Butyl 1h 1,2,4 Triazole Systems

Electrophilic Substitution Pathways on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring exhibits a distinct reactivity pattern towards electrophiles. Due to the high electron density on the nitrogen atoms, electrophilic substitution preferentially occurs at these positions rather than on the π-deficient carbon atoms. frontiersin.orgnih.gov For N-unsubstituted 1,2,4-triazoles, alkylation, a form of electrophilic attack, generally takes place at the N-1 position over the N-4 position. bhu.ac.in This regioselectivity has been confirmed in studies involving the alkylation of 1H-1,2,4-triazole, which predominantly yields the N1-substituted isomer. vibgyorpublishers.org

In the case of 3-tert-butyl-1H-1,2,4-triazole, electrophilic substitution has been demonstrated through reactions such as bromination. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) allows for the introduction of a bromine atom onto the triazole core. The efficiency of such electrophilic substitutions can be enhanced by the use of Lewis acid catalysts.

| Reaction | Reagents & Conditions | Product/Outcome | Reference |

| Bromination | N-bromosuccinimide (NBS), DMF, 0–25°C | Bromination of the triazole ring | |

| Alkylation | O-tosyloxazoline derivative, K2CO3, DMF, 120°C | Preferential formation of the N1-alkylated isomer | vibgyorpublishers.org |

| Catalysis | Lewis acids (e.g., AlCl₃) | Enhanced electrophilic substitution |

Nucleophilic Substitution Processes on the 1,2,4-Triazole Ring

In contrast to electrophilic substitution, nucleophilic substitution on the 1,2,4-triazole ring occurs at the carbon atoms. The two electronegative nitrogen atoms adjacent to the ring carbons render them π-deficient and thus susceptible to attack by nucleophiles. frontiersin.orgnih.gov This reactivity is particularly evident in substituted this compound systems.

For instance, 5-Bromo-3-tert-butyl-1H-1,2,4-triazole readily undergoes nucleophilic substitution where the bromine atom is displaced by various nucleophiles, including amines, thiols, and alkoxides. This provides a versatile method for functionalizing the C-5 position. Similarly, derivatives such as 5-(tert-butyl)-1H-1,2,4-triazole-3-sulfonyl chloride feature a highly electrophilic sulfonyl chloride group that is reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters. Another example involves the reaction where the thiol group of a triazole acts as a nucleophile to displace a bromide from an alkyl halide, demonstrating the nucleophilic character of substituents on the triazole ring. mdpi.com

| Substrate | Nucleophile | Reaction Type | Product | Reference |

| 5-Bromo-3-tert-butyl-1H-1,2,4-triazole | Amines, Thiols, Alkoxides | Nucleophilic Aromatic Substitution | 5-substituted-3-tert-butyl-1H-1,2,4-triazoles | |

| 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride | Amines | Nucleophilic Acyl Substitution | Sulfonamides | |

| 1,2,4-Triazole-3-thiol | 3-bromodihydrofuran-2(3H)-one | Nucleophilic Substitution (SN) | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

Intramolecular Rearrangements and Ring Transformation Mechanisms

The synthesis of the 1,2,4-triazole ring itself often involves cycloaddition or cyclocondensation reactions. A prominent pathway is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered ring. Nitrilimines, for example, can react with hydrazones in a [3+2] cycloaddition to yield 4,5-dihydro-1,2,4-triazoles. alaqsa.edu.ps Formal [3+2] cycloadditions of α-imino esters with azo compounds have also been used to construct highly substituted 1,2,4-triazoline skeletons, including those with tert-butyl groups. nih.gov

Cyclocondensation reactions provide another major route. The synthesis can be adapted from methods used for similar heterocycles, such as the cyclocondensation of hydrazine (B178648) derivatives with appropriate precursors to form the tert-butyl-substituted triazole ring. vulcanchem.com The Huisgen 1,3-dipolar cycloaddition, especially the copper-catalyzed version (CuAAC) between azides and alkynes, is a cornerstone of triazole synthesis, although it classically produces 1,2,3-triazoles. longdom.org

Mesoionic compounds, which are neutral species that cannot be represented by a single covalent structure and possess a delocalized positive and negative charge, can serve as crucial intermediates in 1,2,4-triazole synthesis. A notable example is the use of mesoionic 1,3-oxazolium-5-olates, also known as münchnones, as key intermediates. nih.gov These compounds participate in 1,3-dipolar cycloaddition reactions to form 3,5-disubstituted 1,2,4-triazoles. nih.gov The reactivity of the 1,2,4-triazole system is generally enhanced in its mesoionic forms. bhu.ac.in While much research on mesoionic carbenes (MICs) has focused on 1,2,3-triazoles, where they form stable metal complexes, the principles underscore the importance of such intermediates in the broader chemistry of triazoles. nih.govacs.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for constructing complex fused heterocyclic systems. Derivatives of this compound are valuable precursors for these transformations. For instance, 3-tert-butyl-5-cyanomethyl-1H- vulcanchem.comnih.govtriazole can undergo a base-promoted Michael addition to an acrylonitrile (B1666552) derivative, which is followed by an intramolecular ring transformation to yield a substituted vulcanchem.comnih.govtriazolo[1,5-a]pyridine. lp.edu.ua

Other cascade mechanisms for synthesizing fused 1,2,4-triazoles like triazolo[1,5-a]pyrimidines include intramolecular oxidative cyclization and sequences involving C-H functionalization, C-N bond formation, and oxidative aromatization. isres.orgnih.gov Microwave-assisted catalyst-free methods have also been developed, proceeding through a proposed tandem mechanism of transamidation, nucleophilic addition, and condensation to form vulcanchem.comnih.govtriazolo[1,5-a]pyridines. mdpi.com

A summary of a representative cascade reaction is provided below:

| Starting Material | Reagent | Key Steps | Fused System Product | Reference |

| 3-tert-butyl-5-cyanomethyl-1H- vulcanchem.comnih.govtriazole | 2-(4-fluorophenyl)-3-methoxybut-2-ene nitrile | Michael Addition, Ring Transformation | 5-amino-2-tert-butyl-6-(4-fluorophenyl)-7-methyl vulcanchem.comnih.govtriazolo[1,5-a]-pyridine-8-carbonitrile | lp.edu.ua |

| Enaminonitriles | Benzohydrazides | Transamidation, Nucleophilic Addition, Condensation | 1,2,4-Triazolo[1,5-a]pyridine | mdpi.com |

| N-(pyridin-2-yl)benzimidamides | PIFA (Oxidizing Agent) | Intramolecular Annulation (Oxidative N-N bond formation) | 1,2,4-Triazolo[1,5-a]pyridine | organic-chemistry.org |

Tautomerism and Isomerism of this compound Derivatives

1,2,4-triazole derivatives are characterized by the existence of different tautomers and isomers. The parent 1,2,4-triazole exists in a rapid equilibrium between its 1H- and 4H-tautomers, with the 1H form being thermodynamically more stable. frontiersin.orgnih.gov

For unsymmetrically 3,5-disubstituted 1,2,4-triazoles, a general rule dictates the preference of the tautomeric form in the solid state. It has been observed that the tautomer with the more electron-accepting substituent at the C-3 position and the more electron-donating substituent at the C-5 position is favored. researchgate.net As the tert-butyl group is an electron-donor, its position in a disubstituted triazole would influence the tautomeric equilibrium. The study of annular prototropic tautomerism in complex 1,2,4-triazoles often requires advanced spectroscopic techniques like NMR and X-ray crystallography for definitive structural assignment. rsc.org

Isomerism is also a key feature in the reactivity of these compounds. For example, the alkylation of the 1H-1,2,4-triazole ring can lead to two different regioisomers: the 1-alkylated and 4-alkylated products. vibgyorpublishers.org Experimental evidence often shows a preference for the formation of the N1-substituted isomer. vibgyorpublishers.org

| Phenomenon | Description | Key Findings | Reference |

| Prototropic Tautomerism | Equilibrium between 1H- and 4H- forms of the triazole ring. | The 1H-1,2,4-triazole tautomer is generally more stable than the 4H- form. | nih.gov |

| Substituent Effects on Tautomerism | In 3,5-disubstituted triazoles, the electronic nature of substituents influences which tautomer is preferred. | The 3-RA-5-RD-1H-tautomer (A=acceptor, D=donor) is often the most stable crystalline form. | researchgate.net |

| Regioisomerism | Formation of different positional isomers during substitution reactions. | Alkylation of 1H-1,2,4-triazole typically yields a mixture of N-1 and N-4 isomers, with N-1 predominating. | vibgyorpublishers.org |

Annular Prototropic Tautomerism Studies

Annular prototropic tautomerism is a key characteristic of 1,2,4-triazole systems, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. For an asymmetrically substituted triazole such as this compound, several tautomeric forms are possible: the 1H, 2H, and 4H forms. The position of the mobile proton defines the specific tautomer.

Studies on asymmetrically substituted 1,2,4-triazoles have consistently shown that a rapid equilibrium exists between these tautomers in both solution and the gas phase. nih.gov The interconversion rates are often so high that spectroscopic methods like NMR may only show averaged signals at room temperature. mdpi.com

Research on various 3,5-disubstituted 1,2,4-triazoles provides insight into the factors governing the tautomeric preference. A general rule, derived from X-ray crystallography and NMR spectroscopy, suggests that in the solid state, the tautomer with the more electron-accepting substituent at the 3-position and the more electron-donating substituent at the 5-position is favored. researchgate.net Given that the tert-butyl group is a strong electron-donating group, this would suggest that in a disubstituted system, it would preferentially occupy the 5-position in the dominant 1H-tautomer. For the monosubstituted this compound, the electronic influence of the tert-butyl group remains a significant factor in the equilibrium.

Equilibrium Dynamics of 1H- and 4H-Tautomers

The equilibrium between the different annular tautomers is influenced by the nature of the substituents, the solvent, temperature, and concentration. rsc.org In the case of 1,2,4-triazole derivatives, the equilibrium primarily involves the 1H- and 4H-tautomers, as the 2H-tautomer is generally less stable. nih.govmdpi.comencyclopedia.pub

High-level ab initio calculations on the parent 1,2,4-triazole have determined that the 1H-tautomer is significantly more stable than the 4H-tautomer. nih.gov This preference is generally observed across a range of substituted 1,2,4-triazoles. mdpi.comencyclopedia.pub Experimental studies on related alkyl-substituted triazoles using NMR spectroscopy have confirmed that the 1H-tautomers are the major components in solution, while the 4H-form is often a minor species or is not detected at all. researchgate.netresearchgate.net For instance, in a study of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles, the population of the 4H tautomer was found to be minimal compared to the two possible 1H tautomers. researchgate.net

Table 1: Tautomeric Equilibrium Data for Selected 1,2,4-Triazole Systems

| Compound | Method | Solvent | Tautomer Distribution | Reference |

| Parent 1,2,4-Triazole | Ab initio Calculation | Gas Phase | 1H-tautomer is 6.25 kcal/mol more stable than 4H-tautomer | nih.gov |

| 3(5)-Amino-5(3)-phenyl-1H-1,2,4-triazole | X-ray Crystallography | Solid State | Co-crystallized tautomers (3-phenyl-5-amino and 5-phenyl-3-amino) | researchgate.net |

| 3-(2-Pyridyl)-5-alkyl-1,2,4-triazoles | NMR Spectroscopy | DMSO-d6/Water | 1H-Tautomers (A + B): 94-96%; 4H-Tautomer (C): 4-6% | researchgate.net |

| 3(5)-Amino-1,2,4-triazoles | NMR Spectroscopy | DMSO-d6 | 5-Amino-1H form is major; 3-Amino-1H is minor; 4H-form is undetectable | researchgate.net |

Reactivity of Peripheral Substituents on Tert-butyl-1,2,4-Triazole Systems

For example, the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol demonstrates the ability to introduce a reactive functional group alongside the tert-butyl substituent. vulcanchem.com This thiol group can then undergo further reactions, such as conversion to a chloro derivative using reagents like phosphorus pentachloride (PCl₅), followed by nucleophilic displacement to introduce other side chains, such as an ethylamine (B1201723) group. vulcanchem.com

Similarly, synthetic routes starting from tert-butyl carbazate (B1233558) can lead to the formation of 5-tert-butoxy-1,2,4-triazole-3-thiones. orientjchem.org The tert-butoxy (B1229062) group, while different from a tert-butyl group, shares its steric bulk. The resulting triazole-thione can be further functionalized. For instance, reaction with hydrazine hydrate (B1144303) can convert it into a 4-amino-5-tert-butoxy-3H-1,2,4-triazole-3-thione, which can then be used in cyclocondensation reactions to build more complex fused heterocyclic systems. orientjchem.org

The reactivity is not limited to the C3 and C5 positions. The nitrogen atoms of the triazole ring can also be reactive sites. For instance, acid-catalyzed alkylation of 3(5)-nitro-1H-1,2,4-triazoles with butyl alcohols demonstrates that substitution can occur on the ring nitrogens. researchgate.net While the tert-butyl group itself is generally unreactive under common synthetic conditions, its presence is crucial for directing the regioselectivity of reactions and modifying the properties of the resulting compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural analysis of 3-tert-butyl-1H-1,2,4-triazole derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. For derivatives of this compound, characteristic signals are observed that aid in their identification.

The most prominent feature in the ¹H NMR spectrum is the signal corresponding to the tert-butyl group, which typically appears as a sharp singlet in the upfield region, generally between δ 1.04 and 1.44 ppm. asianpubs.orgacs.org The integration of this signal corresponds to nine protons. The protons on the triazole ring itself exhibit chemical shifts that are sensitive to the substitution pattern and the tautomeric form present in the solution. For instance, in a derivative of tert-butyl-1H-1,2,4-triazole, the triazole protons may appear as singlets at δ 7.96 and 8.20 ppm. vibgyorpublishers.org The chemical shifts of protons on substituents attached to the triazole ring will vary depending on their electronic and steric environment. For example, in a series of 1,2,4-triazole (B32235) derivatives, aromatic protons on substituents can be found in the range of δ 7.12-8.12 ppm. asianpubs.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| tert-Butyl (C(CH₃)₃) | 1.04 - 1.44 | s | asianpubs.orgacs.org |

| Triazole CH | 7.96 - 8.20 | s | vibgyorpublishers.org |

| Aromatic CH | 7.12 - 8.12 | m | asianpubs.org |

| N=CH | 9.81 - 10.22 | s | asianpubs.org |

| NH | 10.94 | s | asianpubs.org |

| CH₂ (next to triazole) | 3.98 - 4.31 | s, d | asianpubs.orgmdpi.com |

s = singlet, d = doublet, m = multiplet. Data compiled from various derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in a given environment produces a distinct signal.

In this compound derivatives, the quaternary carbon of the tert-butyl group typically resonates around δ 32.07 ppm, while the methyl carbons of the same group appear near δ 28.68 ppm. ncl.res.in The carbons of the triazole ring itself are observed further downfield, with their exact chemical shifts being highly dependent on the substituents and the specific tautomer. For example, in one derivative, the triazole ring carbons were found at approximately δ 167.16 and 156.75 ppm. ncl.res.in Carbons in aromatic substituents will appear in the characteristic region of δ 120-140 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference(s) |

| tert-Butyl (C (CH₃)₃) | ~32.07 | ncl.res.in |

| tert-Butyl (C(C H₃)₃) | ~28.68 | ncl.res.in |

| Triazole Ring Carbons | 150 - 172 | acs.orgmdpi.comncl.res.in |

| Aromatic Carbons | 119 - 146 | mdpi.comrsc.org |

| Carbonyl (C=O) | ~168.6 - 171.7 | acs.orgmdpi.com |

| Carbamate Carbon (O-C=O) | ~155.9 | mdpi.com |

Data compiled from various derivatives.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing out spin systems within the molecule. For example, COSY spectra can show correlations between protons within the same substituent. uokerbala.edu.iqdcu.ie

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. vibgyorpublishers.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly valuable for identifying quaternary carbons and for linking different fragments of the molecule together. For instance, an HMBC experiment can show a correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the adjacent triazole ring carbon. ncl.res.in

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is crucial for determining the stereochemistry and three-dimensional structure of the molecule in solution. ncl.res.in

Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous structural elucidation of this compound derivatives can be achieved. vibgyorpublishers.orgbohrium.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govfigshare.com

For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation of these molecules often involves characteristic losses of neutral molecules or radicals. A common fragmentation pattern involves the loss of the tert-butyl group, leading to a significant fragment ion. The triazole ring itself can also undergo cleavage. researchgate.net The fragmentation pathways can be influenced by the nature and position of substituents on the triazole ring. researchgate.netresearchgate.net For instance, in some 1,2,4-triazole derivatives, common fragment ions are observed at m/z values of 331, 127, and 109. researchgate.net

Table 3: Common Fragmentation Patterns in Mass Spectra of Triazole Derivatives

| Fragment | Description | Reference(s) |

| [M - C₄H₉]⁺ | Loss of the tert-butyl group | General knowledge |

| m/z 127, 109 | Common fragments in glucopyranosyl derivatives of 1,2,4-triazole | researchgate.net |

| m/z 46 | NO₂ fragment in nitro-substituted derivatives | researchgate.net |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. isres.org The vibrational frequencies of different bonds provide a characteristic "fingerprint" for the compound.

In the FT-IR spectra of this compound derivatives, several characteristic absorption bands can be observed. The N-H stretching vibration of the triazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. researchgate.netomicsonline.org The C-H stretching vibrations of the tert-butyl group are usually found around 2870-2960 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. researchgate.netomicsonline.org The presence of other functional groups, such as carbonyl (C=O) or nitro (NO₂), will result in strong, characteristic absorption bands in their respective regions (e.g., ~1700 cm⁻¹ for C=O). asianpubs.org

Table 4: Characteristic FT-IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |

| N-H (Triazole) | Stretching | 3100 - 3300 | researchgate.netomicsonline.org |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C-H (tert-Butyl) | Stretching | 2870 - 2960 | mdpi.com |

| C=O (Carbonyl) | Stretching | ~1700 | asianpubs.org |

| C=N / N=N (Triazole) | Stretching | 1400 - 1600 | researchgate.netomicsonline.org |

| C-N | Stretching | 1045 - 1380 | researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain highly accurate information about bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

Crystal structures of related triazole derivatives have revealed important structural features. For example, the planarity of the triazole ring and the dihedral angles between the ring and its substituents can be precisely determined. mdpi.com X-ray analysis can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.commdpi.com In some cases, crystal structures have been determined for different polymorphs of the same compound, highlighting the influence of the crystallization solvent on the solid-state structure. researchgate.net The solid-state structure can confirm the tautomeric form present in the crystal, which may or may not be the same as the dominant tautomer in solution. researchgate.net

Table 5: Illustrative Crystallographic Data for Triazole Derivatives

| Parameter | Description | Significance | Reference(s) |

| Crystal System & Space Group | Describes the symmetry of the unit cell. | Fundamental to the crystal structure determination. | mdpi.commdpi.com |

| Bond Lengths (Å) | The distances between bonded atoms. | Provides insight into bond order and strength. | researchgate.net |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the geometry around an atom. | researchgate.net |

| Dihedral Angles (°) | The angle between two planes. | Describes the conformation and steric hindrance. | mdpi.com |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc. | Governs the packing and physical properties of the crystal. | mdpi.commdpi.com |

Electronic Spectroscopy (e.g., UV/Vis) for Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV/Vis) range, is a fundamental technique for probing the electronic structure of molecules by monitoring the transitions between different electronic energy levels. For this compound and its derivatives, UV/Vis spectroscopy provides valuable insights into the nature of their chromophoric systems and the influence of substituents on their electronic properties. The electronic transitions observed in these compounds are primarily of two types: π → π* and n → π*.

The 1,2,4-triazole ring itself constitutes the core chromophore. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of unsaturated systems. The n → π* transitions, which are generally of much lower intensity, involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are often symmetry-forbidden, contributing to their low intensity.

Detailed spectroscopic data specifically for this compound is not extensively available in the reviewed literature. However, the electronic absorption characteristics can be inferred from studies on the parent 1H-1,2,4-triazole and its simple alkyl or substituted derivatives.

For the unsubstituted 1H-1,2,4-triazole, a very weak absorption has been observed around 205 nm. ijsr.net This absorption is likely a combination of n → π* and π → π* transitions. Theoretical and vacuum ultraviolet (VUV) spectroscopic studies on 1H-1,2,4-triazole and 1-methyl-1,2,4-triazole (B23700) have provided a more detailed picture, identifying several Rydberg states and highlighting the complexity of the electronic structure due to the near-degeneracy of the first two ionization energies. nih.gov

The introduction of a tert-butyl group at the 3-position is expected to have a minor effect on the position of the main absorption bands. As an alkyl group, it is a weak auxochrome and its primary influence is through inductive effects rather than resonance. Therefore, the λmax for this compound is anticipated to be in a similar region to the parent compound, possibly with a slight bathochromic (red) shift.

The electronic spectra are significantly altered by the introduction of stronger chromophores or auxochromes to the triazole ring. For instance, the presence of an amino group, as in 3-amino-1,2,4-triazole, introduces additional n → π* transitions and extends the conjugation, leading to shifts in the absorption maxima. researchgate.netacs.org Similarly, the introduction of a thione group (C=S) in derivatives like 5-substituted-3-mercapto-1,2,4-triazoles results in characteristic absorption bands at longer wavelengths (252-256 nm and 288-298 nm) due to the strong chromophoric nature of the C=S group. ijsr.net

The following interactive data table summarizes the electronic absorption data for 1H-1,2,4-triazole and some of its derivatives to provide a comparative context.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Reference |

| 1H-1,2,4-Triazole | - | 205 | very weak | n → π* / π → π | ijsr.net |

| 3-Amino-5-mercapto-1,2,4-triazole | Water | 254 | 11876 | π → π | rsc.org |

| 4-Salicylideneamino-3-methyl-1,2,4-triazole-5-thione | - | - | - | - | nih.gov |

| [VO(L1)2] (L1 = Schiff base of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and acetophenone) | DMSO | 367 | - | n → π | nih.gov |

| [VO(L1)2] (L1 = Schiff base of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and acetophenone) | DMSO | 307 | - | π → π | nih.gov |

Note: Specific molar absorptivity values and detailed transition assignments are often dependent on the specific solvent and experimental conditions.

Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for studying the electronic structure and properties of molecules. dnu.dp.ua DFT methods are employed to investigate parameters such as molecular orbital energies, geometry, and vibrational frequencies. researchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable means to understand their chemical reactivity and stability. researchgate.netresearchgate.net

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazole Derivatives Note: These values are for different 1,2,4-triazole derivatives and are presented to illustrate the typical output of quantum chemical calculations.

| Compound/Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-phenyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione (DFT/B3LYP) | -6.15 | -1.82 | 4.33 | researchgate.net |

| 4-ethyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione (DFT/B3LYP) | -5.87 | -1.25 | 4.62 | researchgate.net |

| N1-substituted 1,2,4-triazole derivative (AM1) | -9.37 | -0.32 | 9.05 | rad-proceedings.org |

| N1-substituted 1,2,4-triazole derivative (PM3) | -9.49 | -0.52 | 8.97 | rad-proceedings.org |

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is performed to find the lowest energy arrangement of atoms in a molecule. researchgate.net For 1,2,4-triazoles, these calculations confirm the planarity of the five-membered heterocyclic ring system. nih.gov Computational studies on related structures have determined bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.gov

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net For 3-Tert-butyl-1H-1,2,4-triazole, a key aspect would be the rotational orientation of the bulky tert-butyl group relative to the planar triazole ring. This analysis helps identify the most stable conformer, which is crucial for understanding its interactions with other molecules.

Table 2: Typical Calculated Geometric Parameters of the 1,2,4-Triazole Ring Note: Data is compiled from studies on various 1,2,4-triazole derivatives to provide representative values.

| Parameter | Bond Length (Å) / Bond Angle (°) (AM1 Method) | Bond Length (Å) / Bond Angle (°) (PM3 Method) | Reference |

| N1-C2 | 1.32 | 1.34 | rad-proceedings.org |

| C2-N3 | 1.39 | 1.39 | rad-proceedings.org |

| N3-N4 | 1.34 | 1.37 | rad-proceedings.org |

| N4-C5 | 1.32 | 1.34 | rad-proceedings.org |

| C5-N1 | 1.39 | 1.39 | rad-proceedings.org |

| N1-C2-N3 | 113.8° - 114.0° | 109.2° - 109.3° | rad-proceedings.org |

| C2-N3-N4 | 103.4° - 103.6° | 106.0° - 106.1° | rad-proceedings.org |

| N3-N4-C5 | 109.4° - 109.6° | 109.5° - 109.6° | rad-proceedings.org |

| N4-C5-N1 | 109.1° - 109.4° | 106.2° - 106.3° | rad-proceedings.org |

| C5-N1-C2 | 103.3° - 103.5° | 108.4° - 108.4° | rad-proceedings.org |

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. researchgate.net Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. dnu.dp.uaresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the assignment of experimental spectra. For many 1,2,4-triazole derivatives, a good correlation between calculated and experimental spectroscopic data has been observed. researchgate.net

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations can provide detailed information on the conformational flexibility of this compound and its interactions with solvent molecules.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical compounds. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. scispace.com QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For classes of compounds like 1,2,4-triazoles, QSAR models are built using calculated physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized derivatives. scispace.com This approach helps in prioritizing which molecules to synthesize and test, thereby streamlining the process of discovering new active compounds. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding how molecules pack together in the solid state is essential for controlling the physical properties of materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions involved in close intermolecular contacts. nih.gov

Table 3: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a 1,2,3-Triazole Derivative Note: This data for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is provided as a representative example of Hirshfeld surface analysis output.

| Contact Type | Percentage Contribution (%) | Reference |

| H···H | 30.0 | nih.gov |

| C···H/H···C | 26.1 | nih.gov |

| O···H/H···O | 21.0 | nih.gov |

| N···H/H···N | 16.0 | nih.gov |

| C···N/N···C | ~6.0 | nih.gov |

| C···O/O···C | ~6.0 | nih.gov |

Applications in Chemical Science Derived from 3 Tert Butyl 1h 1,2,4 Triazole

Catalysis and Organocatalysis

The 1,2,4-triazole (B32235) scaffold is integral to the development of advanced catalytic systems, ranging from transition-metal catalysis to organocatalysis.

Design and Synthesis of 1,2,4-Triazole-Based Ligands for Transition-Metal Catalysis

The synthesis of 1,2,4-triazole-based ligands for transition-metal catalysis employs various synthetic strategies to introduce functionalities capable of coordinating with metal centers. These ligands are crucial as their structure dictates the catalytic activity and selectivity of the resulting metal complexes.

A common synthetic route involves the reaction of dihydrazides with isothiocyanates. For instance, bis-1,2,4-triazole derivatives can be prepared from adipic acid dihydrazide, which is refluxed with appropriate isothiocyanates in ethanol (B145695). This is followed by cyclization through heating in an aqueous potassium hydroxide (B78521) solution to form the bis-1,2,4-triazole-3-thione core. Subsequent alkylation, for example with prenyl bromide, yields the final ligand. dovepress.com This multi-step process allows for the creation of diverse ligands with varied substituents. dovepress.com

Another strategy involves the modification of pre-formed triazole rings. For example, bromine-containing 4-alkyl-4H-1,2,4-triazoles can be synthesized and subsequently used as precursors in Suzuki cross-coupling reactions with different boronic acids to create new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.com Furthermore, 1,2,4-triazole-3-thiones can be S-propargylated and then reacted with various azides via Cu(I)-catalyzed cycloaddition to link a 1,2,3-triazole core, creating hybrid ligand systems. acs.org

These synthetic methodologies provide access to a wide array of ligands with tailored electronic and steric properties, suitable for coordinating with various transition metals to act as catalysts in a range of chemical transformations. nih.govnih.gov

Application of 3-Tert-butyl-1,2,4-Triazole Derivatives in Organocatalytic Systems

Derivatives of 1,2,4-triazoles have been recognized for their role in organocatalysis, where the molecule itself, rather than a metal complex, catalyzes a reaction. nih.gov The structural features of the triazole ring enable it to participate in various catalytic cycles. nih.gov

One notable application is in 1,3-dipolar cycloaddition reactions. Research has identified that tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for the [3 + 2] cycloaddition between azides and α,β-unsaturated esters to regioselectively produce 1,4-disubstituted-1,2,3-triazoles. nih.gov The mechanism involves the activation of substrates by the organocatalyst, facilitating the cycloaddition process under metal-free conditions. nih.gov The choice of solvent is also critical, with DMSO and chloroform (B151607) being particularly effective for these DBU-catalyzed reactions. nih.gov

Catalytic Activity in Specific Organic Transformations (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Acceleration by Tert-butyl Triazole Ligands)

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and its efficiency is often enhanced by specific ligands. nih.govbeilstein-journals.org Ligands incorporating tert-butyl-triazole moieties have proven to be particularly effective accelerators for this reaction.

A prominent example is the tris(tert-butyl-triazolyl)methyl amine ligand, often referred to as TTTA. nih.gov This ligand demonstrates superior activity in accelerating the CuAAC reaction compared to its non-tert-butylated analog, TBTA (tris(1,2,3-triazolyl)methyl amine). nih.govresearchgate.net The role of these ligands is to stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation and facilitating the catalytic cycle. beilstein-journals.org This acceleration allows the reaction to proceed efficiently under mild conditions, often in aqueous environments, which is crucial for applications like bioconjugation. beilstein-journals.org The presence of the bulky tert-butyl groups on the triazole rings influences the ligand's properties, contributing to its enhanced catalytic performance. nih.gov

The table below summarizes the effect of a tert-butylated triazole ligand on a model CuAAC reaction.

| Ligand | Catalyst System | Reaction Time | Yield | Reference |

| None | CuSO₄, Ascorbate | 30 hours | 88% | beilstein-journals.org |

| TTTA | Cu(I) | Not Specified | High | nih.gov |

| TBTA | Cu(I) | Not Specified | High | nih.gov |

Heterogeneous Catalysis with Supported 1,2,4-Triazole Complexes

To enhance recyclability and simplify product purification, 1,2,4-triazole-based catalysts can be immobilized on solid supports. This approach leads to the development of robust heterogeneous catalysts.

One example is a copper-zinc system supported on an Al₂O₃–TiO₂ matrix, which serves as an efficient and recyclable heterogeneous catalyst for the oxidative synthesis of 1,2,4-triazole derivatives. rsc.org This system operates under ligand-, base-, and additive-free conditions, using air as a green oxidant, and demonstrates good to excellent yields with low catalyst loading (1.6 mol%). rsc.org

Another advanced system involves anchoring a tris(triphenylphosphine)ruthenium(II) dichloride complex onto a 1,2,3-triazole-modified SBA-15 mesoporous silica (B1680970) support. huji.ac.il This heterogeneous catalyst, SBA-15-Tz-Ru(II)TPP, is synthesized by first covalently attaching an azido (B1232118) linker to the SBA-15 surface, followed by a click reaction with propargylamine (B41283) to form the triazole ligand, and finally complexation with the ruthenium precursor. huji.ac.il This catalyst has shown high efficiency in multicomponent click cycloaddition reactions and in the hydrogen transfer reaction of various carbonyl compounds. A key advantage is its ability to be recycled and reused multiple times without significant loss of catalytic activity. huji.ac.il

Coordination Chemistry

The nitrogen atoms of the 1,2,4-triazole ring are excellent donors for metal ions, leading to a rich coordination chemistry with diverse structural motifs and applications.

Formation and Characterization of Metal Complexes with 3-Tert-butyl-1H-1,2,4-Triazole Ligands

Ligands based on the 1,2,4-triazole scaffold readily form coordination complexes with a variety of transition metals, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov The synthesis typically involves reacting an ethanolic solution of the triazole ligand with an ethanolic solution of the corresponding metal salt in a specific molar ratio, often 1:2 (metal:ligand), followed by reflux. nih.govginekologiaipoloznictwo.com

The resulting complexes are characterized using a suite of analytical techniques to elucidate their structure and bonding.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups, such as C=N or N-H, upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands in the far-IR region can be assigned to metal-ligand (M-N or M-S) vibrations. ginekologiaipoloznictwo.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. Changes in the chemical shifts of protons and carbons near the coordinating atoms upon complexation confirm the formation of the metal-ligand bond. nih.gov

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques are used to determine the geometry of the metal center. The d-d electronic transitions observed in the UV-Vis spectrum, along with the measured magnetic moment, can distinguish between geometries such as tetrahedral, square planar, or octahedral. nih.govginekologiaipoloznictwo.com

For example, studies on complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that this ligand often acts as a bidentate ligand, coordinating through a sulfur atom and a nitrogen atom of the amine group. nih.gov Based on spectral data, tetrahedral geometries have been proposed for Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex was suggested to have a square planar structure. nih.gov

The table below provides a summary of characterization data for a representative 1,2,4-triazole ligand and one of its metal complexes.

| Compound | Key FTIR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | Proposed Geometry | Reference |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (Ligand) | 3250 (NH₂), 3150 (NH), 1640 (C=N), 1320 (C=S) | 5.7 (s, 2H, NH₂), 7.9-8.7 (m, 4H, Ar-H), 10.2 (s, 1H, SH) | N/A | researchgate.net |

| [Ni(L)₂] | Shifted NH₂, C=N, C=S bands; New M-N, M-S bands | Shifted signals for protons near coordination sites | Tetrahedral | nih.govresearchgate.net |

Studies on Luminescence and Photophysical Properties of Triazole-Metal Complexes

The 1,2,4-triazole scaffold is an effective ligand for the formation of metal complexes that exhibit interesting luminescent and photophysical properties. These characteristics are crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs).

When 1,2,4-triazole derivatives are used as bridging ligands in copper(I) complexes, the resulting compounds can display emissions ranging from blue to yellow. rsc.org Upon excitation with UV light, these Cu(I) complexes show appreciable luminescence with lifetimes in the microsecond range (2–9 μs) and photoluminescent quantum yields as high as 0.42. rsc.org The investigation of these properties in solid-state and polymer matrices at both room temperature and 77 K reveals insights into their emission mechanisms. rsc.org The observed increase in luminescence lifetimes at low temperatures suggests the involvement of both fluorescence and phosphorescence decay channels, indicating a process known as thermally activated delayed fluorescence (TADF). rsc.org

The photophysical properties of these complexes are highly tunable. For d6 transition metal complexes, such as those of rhenium(I), the properties can be modified by altering the structure of other ligands in the complex, which modulates the energy of the Lowest Unoccupied Molecular Orbital (LUMO). hud.ac.uk Similarly, the choice of axial ligands coordinated to the metal center can vary the energy of the Highest Occupied Molecular Orbital (HOMO). hud.ac.uk For example, a series of rhenium(I) complexes with axially coordinated 1,2,3-triazole ligands were emissive in dichloromethane (B109758) solutions, with one displaying an emission maximum of 543 nm and a lifetime of 482 ns. hud.ac.uk While this example uses the 1,2,3-triazole isomer, the principles of tuning photophysical properties through ligand design are broadly applicable to 1,2,4-triazole complexes as well.

Table 1: Photophysical Properties of Selected Triazole-Metal Complexes

| Complex Type | Emission Range | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Noted Phenomenon |

|---|---|---|---|---|

| Cu(I) with 1,2,4-triazole bridge | Blue to Yellow | Up to 0.42 | 2–9 μs | Thermally Activated Delayed Fluorescence (TADF) rsc.org |

Applications in Anion Sensing and Recognition

The triazole ring is an excellent motif for the molecular recognition and sensing of anions. researchgate.net This capability stems from the acidic nature of the C-H bond on the triazole ring, which can form hydrogen bonds with anions. researchgate.net This interaction mechanism distinguishes triazole-based receptors from many other types of anion sensors. researchgate.net

Triazole derivatives have been successfully developed as chemosensors for a variety of anions. nanobioletters.com Their ability to bind with a wide range of analytes is due to the nitrogen atoms in the ring, which can participate in non-covalent interactions such as hydrogen bonding, ion-dipole interactions, and coordination bonds. nanobioletters.com For instance, receptors incorporating both 1,2,3-triazole and amide groups have demonstrated high selectivity and binding affinity for the dihydrogen phosphate (B84403) anion (H₂PO₄⁻). bohrium.com

The "click" reaction, which efficiently produces 1,2,3-triazoles, has been widely used to synthesize sophisticated anion receptors. nih.gov This method allows for the creation of cyclic and acyclic receptors that show a remarkable ability to recognize anions through C-H···X⁻ hydrogen bonding interactions. nih.gov The principles are applicable to the synthesis of 1,2,4-triazole-based sensors as well. For example, a Schiff-base derivative of 1,2,4-triazole was developed for the selective detection of the acetate (B1210297) anion (AcO⁻), causing a visible color change from light yellow to red-orange. researchgate.net The sensor exhibited a low limit of detection of 6.86 µM. researchgate.net

Table 2: Examples of Anion Sensing by Triazole Derivatives

| Triazole Derivative Type | Target Anion | Key Interaction | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|---|

| 1,2,3-Triazole and Amide | Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding | Not specified | Not specified bohrium.com |

| 1,2,4-Triazole Schiff Base | Acetate (AcO⁻) | Hydrogen Bonding | Colorimetric (UV-vis) | 6.86 µM researchgate.net |

Materials Science

Incorporation into Functionalized Polymers and Polymer Matrices

The 1,2,4-triazole unit is a valuable component in the synthesis of functional polymers and coordination polymers, such as metal-organic frameworks (MOFs). Its ability to act as a linker, combined with the nitrogen atoms' coordination capability, makes it ideal for creating robust and functional materials. researchgate.net The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been optimized for their use as linkers in MOFs, where the substituents can influence the torsion angles between aromatic rings, thereby affecting the material's solubility and coordination behavior. researchgate.net

Polymers possessing 1,2,3-triazole units in their backbone have shown promise as new functional materials due to the triazole ring's large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com Aiming to create soluble polymers, monomers like t-butyl 4-azido-5-hexynoate have been synthesized and polymerized. The presence of the t-butyl ester side chain significantly improves the solubility of the resulting poly(triazole), allowing for the formation of high-molecular-weight polymers that are soluble in common organic solvents. mdpi.com These polymers were found to emit weak but significant fluorescence in solution. mdpi.comresearchgate.net

Enhancement of Coatings and Adhesives Performance

Triazole derivatives are known for their application as corrosion inhibitors, a critical function for enhancing the performance and longevity of metal coatings. nih.gov Although much of the reported research focuses on the 1,2,3-triazole isomer, the fundamental properties that impart corrosion resistance are shared by the 1,2,4-triazole core. These properties include the ability of the nitrogen-rich heterocyclic ring to coordinate with metal surfaces, forming a protective film that inhibits corrosive processes.

Derivatives of 1,2,3-triazole have been found to be effective corrosion inhibitors for steel, copper, iron, aluminum, and their alloys, particularly in acidic environments. nih.gov They are advantageous because they are stable, non-toxic, and environmentally friendly. nih.gov The encapsulation of triazole-based inhibitors into nanocontainers, such as halloysite (B83129) nanotubes, represents a promising approach for developing long-lasting anticorrosive coatings. This "smart" coating releases the inhibitor when needed, for example, in response to corrosive stimuli, thereby extending the protective life of the coating. nih.gov

Potential in Molecular Switches and Responsive Materials

Materials that can switch between two or more stable states in response to external stimuli like light or heat are of great interest for applications in data storage and sensors. The 1,2,4-triazole scaffold has been incorporated into molecules that exhibit such switching behavior.

A series of N-salicylidene-4-amino-1,2,4-triazole molecules have been studied for their potential as molecular switches. rsc.orgresearcher.life In the solid state, these compounds exist primarily in an enol form. While most of the studied derivatives were not photoswitchable, one compound was found to be thermochromic, changing from colored to colorless upon cooling. rsc.orgresearcher.life This behavior is attributed to a shift in the equilibrium between the enol and cis-keto forms of the molecule. The crystal structures of these compounds are stabilized by intramolecular O-H···N hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen atom. rsc.orgresearcher.life This structural feature is key to their responsive properties.

Development of Photoacid Generators